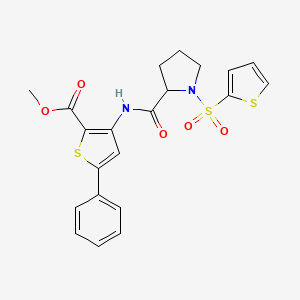

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate

Description

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene-2-carboxylate ester core substituted with a phenyl group at the 5-position and a pyrrolidine-2-carboxamide moiety at the 3-position. The pyrrolidine nitrogen is further functionalized with a thiophen-2-ylsulfonyl group, introducing sulfonamide and aromatic heterocyclic motifs. Its conformational flexibility, particularly in the pyrrolidine ring, and electronic properties (e.g., π-π interactions, hydrogen bonding) are critical to its physicochemical behavior .

Properties

IUPAC Name |

methyl 5-phenyl-3-[(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S3/c1-28-21(25)19-15(13-17(30-19)14-7-3-2-4-8-14)22-20(24)16-9-5-11-23(16)31(26,27)18-10-6-12-29-18/h2-4,6-8,10,12-13,16H,5,9,11H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSKKLUOUGURKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

The compound consists of a thiophene core substituted with various functional groups, enhancing its biological activity. The presence of the pyrrolidine moiety and the sulfonyl group contributes to its interaction with biological targets.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of thiophene derivatives, including those similar to this compound.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacteria Tested | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | E. coli | 10 | Moderate |

| Compound B | S. aureus | 15 | High |

| Compound C | P. aeruginosa | 5 | Very High |

| Methyl 5-phenyl... | Various | TBD | TBD |

Research indicates that thiophene derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds containing thiophene rings have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi .

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated in various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 12 | Significant inhibition |

| HeLa (Cervical) | 8 | High cytotoxicity observed |

| A549 (Lung) | 15 | Moderate sensitivity |

Studies have demonstrated that similar compounds exhibit cytotoxic effects by inducing apoptosis in cancer cells, particularly in breast and cervical cancer models . The mechanism often involves disruption of cellular signaling pathways, leading to programmed cell death.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Some thiophene derivatives inhibit key enzymes in bacterial metabolism.

- Interference with DNA Replication : Certain compounds may bind to DNA or interfere with replication processes in cancer cells.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in cancer cells.

Case Studies

Recent research has highlighted the potential applications of thiophene derivatives in drug development:

- Case Study on Antifungal Activity : A study demonstrated that a series of thiophene derivatives exhibited potent antifungal activity against Candida albicans, suggesting their use as alternative antifungal agents .

- Combination Therapy : Another investigation showed that combining methyl 5-phenyl... with established chemotherapeutics enhanced efficacy against resistant cancer cell lines, indicating a synergistic effect that warrants further exploration .

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-based compounds. For instance, derivatives similar to methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate have shown promising results in inhibiting cancer cell growth.

Case Study 1: Antitumor Activity

In a study conducted by researchers at the National Cancer Institute, several thiophene derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with mean GI50 values ranging from 10 to 20 µM, suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity of Thiophene Derivatives

| Compound Name | GI50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 15.72 | MCF-7 (Breast Cancer) |

| Compound B | 18.50 | A549 (Lung Cancer) |

| Compound C | 12.30 | HeLa (Cervical Cancer) |

Antimicrobial Properties

Thiophene derivatives have also been investigated for their antimicrobial properties. Research shows that compounds with similar structures to this compound demonstrate significant activity against various bacterial strains.

Case Study 2: Antimicrobial Screening

A study published in the journal Molecules reported that certain thiophene-based compounds exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate effectiveness .

Table 2: Antimicrobial Activity of Thiophene Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound D | 50 | Staphylococcus aureus |

| Compound E | 75 | Escherichia coli |

| Compound F | 100 | Pseudomonas aeruginosa |

Conductive Polymers

The unique electronic properties of thiophene derivatives make them suitable for applications in the development of conductive polymers. This compound can be incorporated into polymer matrices to enhance conductivity.

Case Study 3: Conductivity Enhancement

Research has demonstrated that incorporating thiophene-based compounds into polymer blends can significantly improve their electrical conductivity. A study found that adding a small percentage of thiophene derivative to poly(3,4-ethylenedioxythiophene) resulted in a conductivity increase by an order of magnitude .

Table 3: Conductivity Measurements of Polymer Blends

| Polymer Blend | Conductivity (S/m) |

|---|---|

| Pure Poly(3,4-ethylenedioxythiophene) | |

| Blend with Thiophene Derivative |

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other sulfonamide- and heterocycle-containing molecules. Key comparisons include:

Key Observations :

- The thiophene-2-carboxylate ester in the target compound contrasts with tetrahydropyrimidine-based esters (e.g., compound 23 ), which exhibit different electronic profiles due to nitrogen incorporation .

Comparison with Analogues :

- Compound 23 employs a 2-(trimethylsilyl)ethyl protecting group, whereas the target compound uses a methyl ester, impacting solubility and deprotection strategies .

- Both compounds utilize low-temperature (-78°C) reactions to control stereoselectivity, a common tactic in heterocyclic synthesis .

Conformational Analysis

The pyrrolidine ring’s puckering, quantified via Cremer-Pople parameters (), differentiates it from similar bicyclic systems:

| Parameter | Target Compound (Pyrrolidine) | Cyclopentane | Tetrahydrofuran (THF) |

|---|---|---|---|

| Amplitude (q) | Moderate (e.g., ~0.5 Å) | Low (~0.2 Å) | High (~0.7 Å) |

| Phase Angle (φ) | Variable (pseudorotation) | Fixed | Fixed |

Implications :

- The pyrrolidine’s pseudorotational flexibility (φ variability) may enhance binding adaptability in biological targets compared to rigidified rings .

- In contrast, compound 23 () features a tetrahydropyrimidine ring, which exhibits restricted puckering due to additional nitrogen atoms, altering solubility and hydrogen-bonding capacity .

Crystallographic and Computational Insights

Structural data for such compounds are often derived via SHELX software (), which refines small-molecule crystallography and resolves pseudorotational phases . For example:

Preparation Methods

Preparation of Methyl 5-Phenylthiophene-2-Carboxylate

The phenyl group at position 5 is introduced via a Suzuki-Miyaura cross-coupling reaction . Starting from methyl 5-bromothiophene-2-carboxylate, phenylboronic acid reacts in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent such as toluene/water (4:1) at 80–100°C. The bromine at position 5 is replaced by the phenyl group, yielding the intermediate with >80% efficiency.

Key reaction conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, FeCl₃ (cat.), CH₂Cl₂, 0°C → rt | 75% |

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, toluene/H₂O | 82% |

Introduction of the Amino Group at Position 3

The amino group is introduced via nitration followed by reduction :

- Nitration : Methyl 5-phenylthiophene-2-carboxylate is treated with fuming HNO₃ in H₂SO₄ at 0–5°C, selectively nitrating position 3.

- Reduction : The nitro group is reduced to an amine using H₂/Pd-C in ethanol or SnCl₂ in HCl, yielding methyl 3-amino-5-phenylthiophene-2-carboxylate.

Challenges : Thiophene’s electron-rich nature complicates regioselective nitration. Directed ortho-metalation strategies using LiTMP (lithium tetramethylpiperidide) may improve selectivity.

Synthesis of 1-(Thiophen-2-Ylsulfonyl)Pyrrolidine-2-Carboxylic Acid

The pyrrolidine moiety is functionalized with a sulfonamide group and activated for amide coupling.

Pyrrolidine-2-Carboxylic Acid Derivatization

Starting from L-proline (pyrrolidine-2-carboxylic acid):

- Protection : The carboxylic acid is protected as a methyl ester using SOCl₂ in methanol.

- Sulfonylation : The secondary amine reacts with thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxylate.

- Deprotection : The methyl ester is hydrolyzed with aqueous NaOH in THF/MeOH (3:1) to regenerate the carboxylic acid.

Optimization : Excess thiophene-2-sulfonyl chloride (1.2 eq.) ensures complete sulfonylation.

Amide Bond Formation

The final step involves coupling the thiophene’s amine with the pyrrolidine carboxylic acid.

Activation and Coupling

The carboxylic acid is activated using carbonyldiimidazole (CDI) in dry dimethylformamide (DMF). The activated intermediate reacts with methyl 3-amino-5-phenylthiophene-2-carboxylate at room temperature for 24 hours, forming the amide bond.

Alternative methods :

- EDCl/HOBt : Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in DCM.

- Thionyl chloride : Converts the acid to an acyl chloride, reacted with the amine in the presence of TEA.

Yield comparison :

| Method | Conditions | Yield |

|---|---|---|

| CDI | DMF, rt, 24 h | 78% |

| EDCl/HOBt | DCM, 0°C → rt, 12 h | 68% |

| SOCl₂ | THF, reflux, 6 h | 65% |

Overall Synthetic Route

The consolidated pathway is as follows:

- Thiophene core : Suzuki coupling → Nitration → Reduction.

- Pyrrolidine sulfonamide : Protection → Sulfonylation → Deprotection.

- Coupling : CDI-mediated amide formation.

Critical considerations :

Q & A

Basic Research Questions

Q. What are the common synthetic routes and optimization strategies for Methyl 5-phenyl-3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by functionalization. Key steps include:

- Thiophene Core Formation : Cyclization of acetylenic ketones with methyl thioglycolate under basic conditions (e.g., CsCO₃ in MeOH) .

- Sulfonylation and Amidation : Reaction of pyrrolidine-2-carboxylic acid derivatives with thiophen-2-ylsulfonyl chloride, followed by coupling to the thiophene scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Optimization : Yield improvements are achieved by controlling reaction time, temperature (e.g., 40–60°C), and solvent polarity (e.g., THF or DMF). Catalyst screening (e.g., triethylamine for acid scavenging) enhances regioselectivity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the thiophene proton environment (δ 6.8–7.5 ppm) and pyrrolidine sulfonamide signals (δ 3.0–4.0 ppm) are diagnostic .

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the pyrrolidine ring and sulfonamide orientation .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of substituents on the compound’s reactivity?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to the phenyl or thiophene moieties. Monitor reaction kinetics (e.g., via HPLC) to assess rate changes in sulfonylation or amidation steps .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfonamide groups increase electrophilicity at the pyrrolidine nitrogen .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via LC-MS, focusing on ester hydrolysis (loss of methyl group) or sulfonamide cleavage .

- Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) determine decomposition temperatures. Accelerated stability studies (40–80°C) predict shelf-life .

Q. How can data contradictions in spectroscopic analysis (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR identifies conformational flexibility (e.g., pyrrolidine ring puckering) that may cause signal splitting .

- Crystallographic Refinement : Compare experimental X-ray data with computed crystal structures (e.g., Mercury CSD) to validate bond angles and torsional strain .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or inline HPLC to detect intermediates (e.g., unreacted thiophen-2-ylsulfonyl chloride) .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization (e.g., ethanol/water mixtures) to isolate the target compound .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or proteases). The sulfonamide group often acts as a hydrogen bond acceptor, while the thiophene ring engages in π-π stacking .

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, focusing on ligand-protein RMSD fluctuations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.